Cas no 82121-05-9 (4-Hydroxy-7-methoxyquinoline)

4-Hydroxy-7-methoxyquinoline structure
4-Hydroxy-7-methoxyquinoline structure
Productnaam:4-Hydroxy-7-methoxyquinoline
CAS-nummer:82121-05-9
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00169015
CID:60408
PubChem ID:87560478

4-Hydroxy-7-methoxyquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Hydroxy-7-methoxyquinoline
    • 7-Methoxy-4-quinolinol
    • 7-Methoxyquinolin-4-ol
    • 7-Methoxyquinolin-4(1H)-one
    • 7-Methoxy-1H-4-quinolinone
    • 4-QUINOLINOL, 7-METHOXY-
    • PubChem13229
    • 7-methoxyquinoline-4-ol
    • 4-Quinolinol,7-methoxy-
    • Oprea1_718401
    • 7-methoxy-4(1h)-quinolone
    • 7-methoxyhydroquinolin-4-one
    • 4-hydroxy-7-methoxy-quinoline
    • NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • 4(1H)-Quinolinone, 7-methoxy-
    • 7-Methoxy-quinolin-4-ol
    • 7-Methoxy-4-quinolinol (ACI)
    • MDL: MFCD00169015
    • Inchi: 1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • InChI-sleutel: NQUPXNZWBGZRQX-UHFFFAOYSA-N
    • LACHT: OC1C2C(=CC(=CC=2)OC)N=CC=1

Berekende eigenschappen

  • Exacte massa: 175.06300
  • Monoisotopische massa: 175.063
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 237
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 38.3
  • XLogP3: 0.6

Experimentele eigenschappen

  • Dichtheid: 1.33g/cm3
  • Smeltpunt: 285°C(lit.)
  • Kookpunt: 227.223ºC at 760 mmHg
  • Vlampunt: 91.222℃
  • Brekindex: 1.659
  • PSA: 42.35000
  • LogboekP: 1.94900

4-Hydroxy-7-methoxyquinoline Beveiligingsinformatie

4-Hydroxy-7-methoxyquinoline Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Hydroxy-7-methoxyquinoline Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D404273-100g
7-Methoxy-4-quinolinol
82121-05-9 97%
100g
$1800 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62290-25g
4-Hydroxy-7-methoxyquinoline
82121-05-9
25g
¥3309.0 2021-09-09
Apollo Scientific
OR8294-25g
4-Hydroxy-7-methoxyquinoline
82121-05-9
25g
£79.00 2025-02-20
TRC
H607340-500mg
4-Hydroxy-7-methoxyquinoline
82121-05-9
500mg
$ 80.00 2022-06-04
eNovation Chemicals LLC
D404273-25g
7-Methoxy-4-quinolinol
82121-05-9 97%
25g
$680 2024-06-05
abcr
AB213240-5 g
7-Methoxy-4-quinolinol
82121-05-9
5g
€111.20 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62290-5g
4-Hydroxy-7-methoxyquinoline
82121-05-9 97%
5g
¥759.0 2023-09-07
Enamine
EN300-37305-50.0g
7-methoxyquinolin-4-ol
82121-05-9 95.0%
50.0g
$304.0 2025-03-21
Enamine
EN300-37305-100.0g
7-methoxyquinolin-4-ol
82121-05-9 95.0%
100.0g
$548.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1966-1G
7-Methoxy-4-quinolinol
82121-05-9 >97.0%(T)
1g
¥475.00 2024-04-15

4-Hydroxy-7-methoxyquinoline Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  50 - 55 °C
2.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Referentie
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Referentie
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Referentie
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Routes 4

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 93 °C; 150 - 210 min, 93 °C
2.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Referentie
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Solvents: Diphenyl ether ;  1 h, reflux
Referentie
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Toluene ;  1 h, reflux
1.2 Solvents: Diphenyl ether ;  12 h, 130 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Solvents: Diphenyl ether ;  1 h, reflux
Referentie
Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides
Suzuki, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(5), 821-824

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 110 °C; 110 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
3.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  120 °C
Referentie
O-Linked Triazolotriazines: Potent and Selective c-Met Inhibitors
Chen, Fang; et al, ChemMedChem, 2012, 7(7), 1276-1285

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  260 °C
1.2 0.5 h, 260 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  heated
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
3.1 Reagents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  1 h, 240 °C
Referentie
Synthesis of 4-hydroxy-7-methoxy-8-nitroquinoline
Liu, Dan; et al, Huaxue Shiji, 2017, 39(7), 785-786

Synthetic Routes 10

Reactievoorwaarden
1.1 Solvents: Diphenyl ether ;  1 h, 260 °C
Referentie
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

4-Hydroxy-7-methoxyquinoline Raw materials

4-Hydroxy-7-methoxyquinoline Preparation Products

4-Hydroxy-7-methoxyquinoline Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82121-05-9)4-Hydroxy-7-methoxyquinoline
A840253
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):174.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82121-05-9)4-Hydroxy-7-methoxyquinoline
27521651
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek